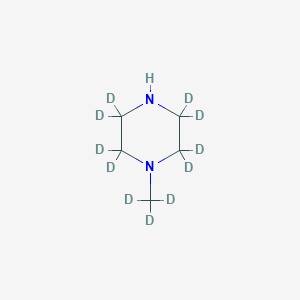
N-Methylpiperazine-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylpiperazine-d11 is a deuterated form of N-Methylpiperazine, where the hydrogen atoms are replaced with deuterium. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylpiperazine-d11 can be synthesized by reacting diethanolamine with methylamine under high pressure and temperature conditions. The reaction typically occurs at 250 bar and 200°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the high pressure and temperature required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylpiperazine-d11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N-Methylpiperazine-N-oxide, while reduction may yield N-Methylpiperazine.
Applications De Recherche Scientifique
N-Methylpiperazine-d11 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and interactions.
Medicine: Utilized in the development of pharmaceutical drugs, including anticancer agents.
Industry: Applied in the production of textiles and other industrial materials.
Mécanisme D'action
The mechanism of action of N-Methylpiperazine-d11 involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpiperazine: The non-deuterated form of N-Methylpiperazine-d11.
N-Phenylpiperazine: A similar compound with a phenyl group instead of a methyl group.
Piperazine: The parent compound without any substituents.
Uniqueness
This compound is unique due to its deuterium substitution, which can affect its pharmacokinetic and metabolic profiles. This makes it valuable in drug development and research as a tracer for quantitation during the drug development process .
Propriétés
Formule moléculaire |
C5H12N2 |
|---|---|
Poids moléculaire |
111.23 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
Clé InChI |
PVOAHINGSUIXLS-GILSBCIXSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


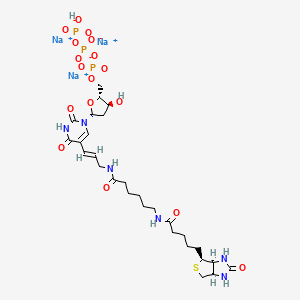
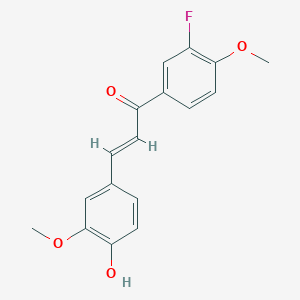
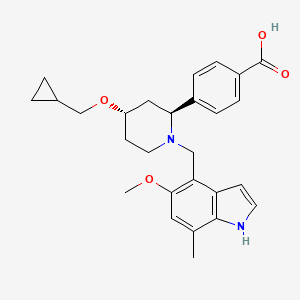
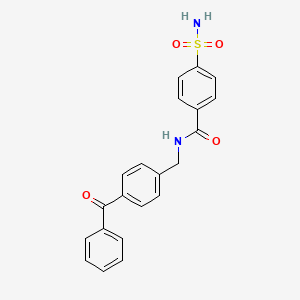
![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)
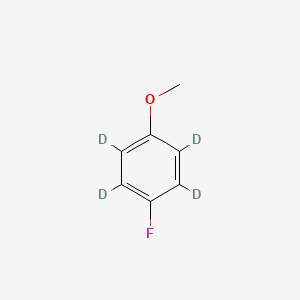
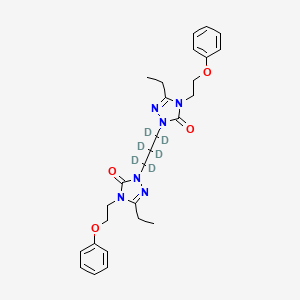
![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)
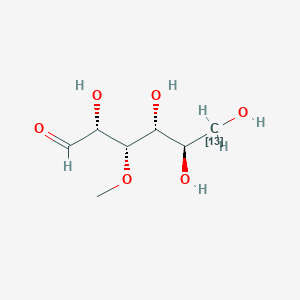
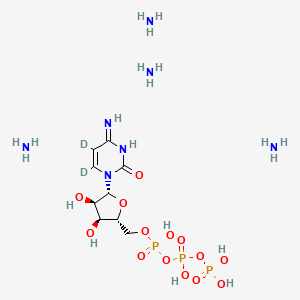
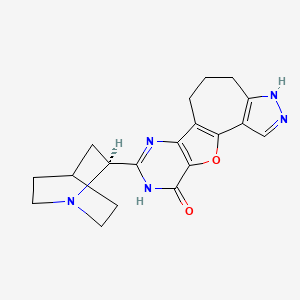
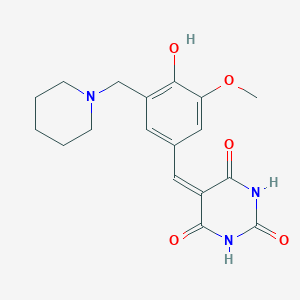
![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)
